Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-
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Overview
Description
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- is a chemical compound with the molecular formula C14H21O2P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a 2-methylbenzoyl group and two 1-methylethyl groups.
Preparation Methods
The synthesis of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methylbenzoyl chloride with diisopropylphosphine oxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphine oxides.
Scientific Research Applications
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator in polymer chemistry and has similar applications in industry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use in dental composites and other polymer-based materials.
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- stands out due to its unique structure and specific applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
Phosphine oxide, specifically (2-methylbenzoyl)bis(1-methylethyl)-, is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Overview of Phosphine Oxides
Phosphine oxides are characterized by a phosphorus atom bonded to an oxygen atom and various organic substituents. The presence of the phosphine oxide functional group contributes to the unique properties and reactivities of these compounds. The specific structure of (2-methylbenzoyl)bis(1-methylethyl)- includes a 2-methylbenzoyl group and two isopropyl groups, which may influence its biological activity differently compared to other phosphine oxides .
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of (2-methylbenzoyl)bis(1-methylethyl)- on various human cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: Cytotoxicity of Phosphine Oxide Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(2-Methylbenzoyl)bis(1-methylethyl)- | HeLa | 6.4 | Induces apoptosis via ROS generation |
A-549 | 35 | Cell cycle arrest in S phase | |
Aziridine Phosphine Oxide 5 | HeLa | 5.0 | Membrane disruption |
Aziridine Phosphine Oxide 7 | Ishikawa | 7.0 | Apoptosis induction |
The results indicate that (2-methylbenzoyl)bis(1-methylethyl)- exhibits comparable cytotoxicity to established chemotherapeutic agents such as 5-fluorouracil .
The mechanisms underlying the biological activity of (2-methylbenzoyl)bis(1-methylethyl)- include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and elevated levels of reactive oxygen species (ROS). These factors contribute to cellular damage and death .
- Cell Cycle Arrest : Studies showed that treatment with this phosphine oxide resulted in significant cell cycle arrest during the S phase, reducing the number of cells in the G1 phase. This effect was linked to DNA damage caused by elevated ROS levels .
- Membrane Disruption : High concentrations of the compound led to cell membrane disruption, further contributing to its cytotoxic effects .
Case Studies
A series of case studies have highlighted the therapeutic potential of phosphine oxides in oncology:
- Case Study 1 : A study involving a novel aziridine phosphine oxide demonstrated that it significantly inhibited cell viability in HeLa cells with an IC50 value lower than that of traditional chemotherapeutics. The study attributed this effect to both apoptosis and cell cycle arrest mechanisms.
- Case Study 2 : Another investigation focused on a related phosphine oxide compound showed promising results against A-549 lung cancer cells, indicating potential for development as an anti-cancer agent.
Properties
CAS No. |
648432-58-0 |
---|---|
Molecular Formula |
C14H21O2P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
InChI Key |
ILBNCGGSUIFHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C |
Origin of Product |
United States |
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